molecular formula C22H22N4O3 B2572771 4-((1H-imidazol-1-yl)methyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 1251560-12-9

4-((1H-imidazol-1-yl)methyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2572771
CAS RN: 1251560-12-9
M. Wt: 390.443
InChI Key: DYGGSDSJRXMZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1H-imidazol-1-yl)methyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Fluorescence

Imidazole derivatives, such as Hoechst 33258 and its analogs, are known for their strong affinity to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are used extensively as fluorescent DNA stains due to their ability to penetrate cells easily. Their applications include chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Moreover, Hoechst derivatives have been explored as radioprotectors and topoisomerase inhibitors, underscoring their potential in drug design and molecular biology research Issar & Kakkar, 2013.

Antitumor Activity

Imidazole derivatives exhibit notable antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promising results in the search for new antitumor drugs. Some of these compounds have advanced to preclinical testing, indicating their significance in the development of novel therapeutics with various biological properties Iradyan et al., 2009.

Inhibitors of p38 MAP Kinase

Imidazole scaffolds are pivotal in the design of selective inhibitors for p38 MAP kinase, which plays a critical role in the release of proinflammatory cytokines. The structural analysis and activity studies of these inhibitors provide insights into achieving higher binding selectivity and potency, highlighting the importance of the imidazole ring in medicinal chemistry Scior et al., 2011.

Synthesis and Pharmaceutical Impurities

Research on the synthesis of omeprazole, a proton pump inhibitor, underscores the relevance of imidazole derivatives in creating effective treatments for conditions like acid reflux. The study of pharmaceutical impurities and novel synthesis methods for such compounds is crucial for enhancing drug safety and efficacy Saini et al., 2019.

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-29-20-9-8-18(13-19(20)26-11-2-3-21(26)27)24-22(28)17-6-4-16(5-7-17)14-25-12-10-23-15-25/h4-10,12-13,15H,2-3,11,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGGSDSJRXMZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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